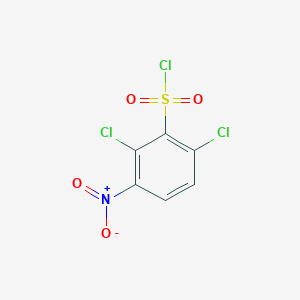

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(10(11)12)5(8)6(3)15(9,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRQWMSLMFLCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634248 | |

| Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276702-53-5 | |

| Record name | 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 276702-53-5

Introduction

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a highly reactive aromatic organic compound that serves as a important intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1] Its utility stems from the presence of a sulfonyl chloride group, which can readily react with nucleophiles, and the electron-withdrawing nature of the two chlorine atoms and the nitro group, which enhances its reactivity.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 276702-53-5 | [2] |

| Molecular Formula | C₆H₂Cl₃NO₄S | [2] |

| Molecular Weight | 290.51 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Purity | ≥95% | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, stored in inert gas | [1] |

Synthesis

Proposed Experimental Protocol

Materials:

-

2,6-dichloro-3-nitroaniline

-

Concentrated hydrochloric acid

-

Acetic acid

-

Sodium nitrite

-

Copper(I) chloride

-

Liquid sulfur dioxide

-

Toluene

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

A solution of 2,6-dichloro-3-nitroaniline in acetic acid and concentrated hydrochloric acid is prepared in a beaker and cooled to below -5 °C in an acetone/ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled suspension over 15 minutes, maintaining the temperature below -5 °C. The mixture is stirred for an additional hour.

-

The resulting diazonium salt solution is filtered and added over 20 minutes to a suspension of copper(I) chloride in liquid sulfur dioxide, concentrated hydrochloric acid, acetic acid, and toluene at 0 °C.

-

After stirring for one hour, the organic layer is separated, washed with water, dried over magnesium sulfate, and concentrated.

-

The crude product is purified by flash chromatography to afford this compound as a solid.

This protocol is adapted from a procedure for a similar compound and may require optimization.[3]

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides and as a protecting group for amines.

Synthesis of Sulfonamides

The sulfonyl chloride moiety readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone in medicinal chemistry as the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial drugs.[4]

General Experimental Protocol for Sulfonylation of Amines:

-

To a solution of the amine in a suitable solvent (e.g., dichloromethane), an equimolar amount of this compound is added.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with an acidic solution (e.g., 1M HCl) and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure to yield the sulfonamide product.

The following diagram illustrates the general workflow for the synthesis of sulfonamides from amines using a sulfonyl chloride.

Caption: General workflow for the synthesis of sulfonamides.

Amine Protecting Group

The 2,6-dichloro-3-nitrobenzenesulfonyl (Dns) group can be used as a protecting group for amines.[1] The electron-withdrawing nature of the substituents enhances the stability of the resulting sulfonamide under various reaction conditions.[1] This protecting group can be selectively removed under specific conditions, making it a valuable tool in multi-step organic synthesis.

The diagram below outlines the logic of using a protecting group in a multi-step synthesis.

Caption: Logical workflow of amine protection and deprotection.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated area, preferably in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable reagent for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its reactivity and the stability of its derivatives make it a key building block for the creation of complex molecules with potential biological activity. Proper handling and understanding of its chemical properties are essential for its safe and effective use in the laboratory.

References

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride molecular weight

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key reagent in synthetic chemistry. The document details its chemical properties, synthesis, and significant applications, particularly its role as a protecting group in the development of complex organic molecules.

Core Properties and Specifications

This compound is a reactive compound widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the highly reactive sulfonyl chloride group, which allows for the straightforward formation of sulfonamides, a common structural motif in biologically active molecules.[1] The electron-withdrawing nature of the chloro and nitro substituents enhances the reactivity of the molecule in nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂Cl₃NO₄S | [2][3][4][5] |

| Molecular Weight | 290.51 g/mol | [1][4][5] |

| Exact Mass | 288.87700 | [2] |

| CAS Number | 276702-53-5 | [2][3] |

| IUPAC Name | 2,6-dichloro-3-nitrobenzenesulfonyl chloride | [3] |

| Canonical SMILES | O=--INVALID-LINK--C1=CC=C(Cl)C(S(=O)(=O)Cl)=C1Cl | [3] |

| InChI Key | KMRQWMSLMFLCKC-UHFFFAOYSA-N | [3] |

| MDL Number | MFCD11109540 | [3] |

| Storage Conditions | 2-8°C, store in inert gas |[1] |

Synthesis Pathway

The synthesis of substituted nitrobenzenesulfonyl chlorides typically involves the sulfochlorination of a corresponding nitrobenzene derivative. This process uses chlorosulfonic acid, often in the presence of an inorganic acid chloride like thionyl chloride to facilitate the reaction.

Below is a generalized workflow for the synthesis of a dichlorinated nitrobenzene sulfonyl chloride, based on established protocols for similar structures.

Caption: Generalized synthesis workflow for this compound.

Application as a Protecting Group

One of the primary applications for this reagent in drug development and organic synthesis is for the introduction of the 2,6-dichloro-3-nitrobenzenesulfonyl (Dns) protecting group, particularly for amines.[1] The Dns group is valued for its stability under various reaction conditions and its selective removal when needed.

The logical workflow for using the Dns group is outlined below.

Caption: Logical workflow for the use of Dns as an amine protecting group.

Experimental Protocols

Protocol: Synthesis of 4-Chloro-3-nitrobenzene sulfonyl chloride [6]

-

Objective: To synthesize 4-Chloro-3-nitrobenzene sulfonyl chloride from o-chloronitrobenzene and chlorosulfonic acid.[6]

-

Materials:

-

o-chloronitrobenzene

-

Chlorosulfonic acid

-

Petroleum ether (for recrystallization)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Ice bath

-

Filtration apparatus

-

-

Methodology:

-

Reaction Setup: In a round-bottom flask, charge chlorosulfonic acid. The optimal molar ratio of chlorosulfonic acid to o-chloronitrobenzene is 4:1.[6]

-

Addition of Substrate: Slowly add o-chloronitrobenzene to the chlorosulfonic acid while stirring.

-

Reaction Conditions: Heat the reaction mixture to the optimal temperature of 120°C.[6]

-

Reaction Time: Maintain the reaction at this temperature for a period of 4 hours with continuous stirring.[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench the excess chlorosulfonic acid.

-

Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude solid product from a low-polarity solvent such as petroleum ether.[6] This step is crucial for achieving high purity.

-

Drying and Yield: Dry the purified crystals. Under these optimized conditions, a yield of 81.5% and a purity of 99.96% can be achieved.[6]

-

-

Characterization: The final product should be characterized by ¹H NMR and IR spectroscopy to confirm its structure and purity.[6]

References

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride, a halogenated nitroaromatic sulfonyl chloride. Due to the limited availability of specific experimental data for this particular isomer, this guide combines information from analogous compounds with predicted data to offer a thorough resource for research and development applications.

Chemical Structure and Properties

This compound is a polysubstituted benzene derivative. The strategic placement of two chlorine atoms, a nitro group, and a sulfonyl chloride moiety on the aromatic ring imparts distinct chemical properties that are valuable in organic synthesis.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 276702-53-5 | [1][2] |

| Molecular Formula | C6H2Cl3NO4S | [1][2] |

| Molecular Weight | 290.51 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])Cl)S(=O)(=O)Cl)Cl | [1] |

| InChI Key | KMRQWMSLMFLCKC-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 3.0 | PubChem |

| Purity | Typically ≥95% | [1] |

Synthesis

Proposed Synthetic Pathway:

Caption: Proposed synthesis of the target compound.

General Experimental Protocol (Inferred):

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl) is charged with an excess of chlorosulfonic acid.

-

Reactant Addition: 1,3-dichloro-2-nitrobenzene is added portion-wise or via the dropping funnel to the stirred chlorosulfonic acid at a controlled temperature, typically starting at room temperature and potentially with gentle heating to facilitate the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice. The precipitated solid product is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water to remove residual acid and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., a mixture of alkanes and chlorinated solvents).

Spectral Data (Predicted)

As experimental spectra are not available, predicted spectral data is provided below. These predictions are based on computational models and can serve as a guide for the analysis of synthesized material.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | d | 1H | Aromatic CH |

| ~ 7.6 - 7.8 | d | 1H | Aromatic CH |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 150 | C-NO₂ |

| ~ 145 | C-SO₂Cl |

| ~ 138 | C-Cl |

| ~ 135 | C-Cl |

| ~ 130 | CH |

| ~ 125 | CH |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1540 | Asymmetric NO₂ stretch |

| ~ 1370 | Symmetric NO₂ stretch |

| ~ 1380 | Asymmetric SO₂ stretch |

| ~ 1180 | Symmetric SO₂ stretch |

| ~ 800-900 | C-Cl stretch |

Mass Spectrometry Fragmentation (Predicted):

In mass spectrometry, the molecular ion peak would be expected. Common fragmentation patterns for aromatic sulfonyl chlorides include the loss of the chlorine radical from the sulfonyl chloride group, followed by the loss of SO₂.[4] The presence of chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments.

Applications in Drug Development and Research

Nitrobenzenesulfonyl chlorides are valuable reagents in medicinal chemistry and drug discovery.[5][6] They are primarily used as intermediates for the synthesis of sulfonamides and as protecting groups for amines.

Workflow for Amine Protection and Deprotection:

Caption: General workflow for amine protection and deprotection using a nitrobenzenesulfonyl chloride.

Key Applications:

-

Protecting Group for Amines: The 2,6-dichloro-3-nitrobenzenesulfonyl group can act as a protecting group for primary and secondary amines. The resulting sulfonamide is stable under a variety of reaction conditions. The electron-withdrawing nature of the nitro and chloro substituents enhances the acidity of the N-H proton in the sulfonamide, facilitating subsequent N-alkylation reactions.[7] Deprotection can typically be achieved under mild conditions using a thiol reagent and a base.[7]

-

Synthesis of Sulfonamides: Sulfonamides are a class of compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. This compound serves as a key building block for the synthesis of novel sulfonamide derivatives for drug screening.[8] The presence of the dichloro and nitro functionalities allows for further synthetic modifications.

-

Intermediate in Multi-step Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules. The sulfonyl chloride group can be displaced by various nucleophiles, and the nitro group can be reduced to an amine, providing a handle for further derivatization.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound, similar to other sulfonyl chlorides. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide is intended for use by qualified professionals. The synthesis protocol and spectral data are based on established chemical principles and predictions and have not been experimentally verified from the cited sources for this specific molecule. Researchers should exercise caution and verify all information through their own experimental work.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 276702-53-5 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride, a key intermediate in the development of various agrochemicals and pharmaceuticals.[1] The described methodology is based on established chemical principles, including the Sandmeyer reaction, and is supported by protocols for analogous compounds.

Overview of the Synthetic Pathway

The most plausible and efficient route for the synthesis of this compound involves a two-step process commencing from the readily available starting material, 2,6-dichloro-3-nitroaniline. The core of this pathway lies in the conversion of the amino group to a diazonium salt, followed by a copper-catalyzed sulfonyl chloride formation.

The proposed reaction scheme is as follows:

-

Diazotization: 2,6-dichloro-3-nitroaniline is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid like hydrochloric acid, to form the corresponding diazonium salt.

-

Sulfonylation (Sandmeyer-type reaction): The in-situ generated diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the final product, this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and provide a detailed methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Purity | Supplier |

| 2,6-Dichloro-3-nitroaniline | C₆H₄Cl₂N₂O₂ | ≥98% | Commercially Available |

| Sodium Nitrite | NaNO₂ | ≥99% | Commercially Available |

| Hydrochloric Acid | HCl | 37% (conc.) | Commercially Available |

| Sulfur Dioxide | SO₂ | Gas | Commercially Available |

| Copper(I) Chloride | CuCl | ≥98% | Commercially Available |

| Acetic Acid | CH₃COOH | Glacial | Commercially Available |

| Dichloromethane | CH₂Cl₂ | ACS Grade | Commercially Available |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | ACS Grade | Commercially Available |

Step 1: Diazotization of 2,6-Dichloro-3-nitroaniline

This procedure is based on the general principles of diazotization of aromatic amines.

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2,6-dichloro-3-nitroaniline (1.0 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the suspension to a temperature between -5 °C and 0 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the aniline suspension while maintaining the temperature below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the 2,6-dichloro-3-nitrobenzenediazonium chloride. This diazonium salt solution is used directly in the next step.

Step 2: Sandmeyer-type Sulfonylation

This protocol is adapted from established Sandmeyer reactions for the synthesis of aryl sulfonyl chlorides.

Procedure:

-

In a separate reaction vessel equipped with a gas inlet tube, stirrer, and a cooling system, prepare a saturated solution of sulfur dioxide in glacial acetic acid at 0 °C.

-

To this solution, add copper(I) chloride (0.1 equivalents) to form a suspension.

-

Slowly add the cold diazonium salt solution, prepared in Step 1, to the sulfur dioxide/copper(I) chloride suspension. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture into a beaker containing crushed ice and water.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield a product with a purity of ≥95%.[2]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. These values are based on typical yields for similar reactions and may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Starting Material | 2,6-Dichloro-3-nitroaniline |

| Final Product | This compound |

| Theoretical Yield | Dependent on starting material quantity |

| Expected Experimental Yield | 60-80% |

| Purity (after recrystallization) | ≥95% |

| Reaction Time (Diazotization) | ~ 1 hour |

| Reaction Time (Sulfonylation) | 2-3 hours |

| Melting Point | Not available |

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to achieve the best possible yields and purity for their specific applications.

References

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic sulfonyl chloride. While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from closely related analogues and supplier information. It is expected to be a solid at room temperature and should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere to prevent decomposition.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source/Reference |

| CAS Number | 276702-53-5 | [2][3] |

| Molecular Formula | C₆H₂Cl₃NO₄S | [2][3] |

| Molecular Weight | 290.51 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Not available. (For comparison, 3-nitrobenzenesulfonyl chloride: 61-62 °C) | |

| Boiling Point | Not available. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and reactive with water. | Inferred from related compounds |

Spectroscopic Data (Predicted)

No specific experimental spectra for this compound are readily available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic region: Two doublets corresponding to the two aromatic protons. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro, chloro, and sulfonyl chloride groups. |

| ¹³C NMR | Aromatic region: Six distinct signals for the six carbon atoms in the benzene ring, with chemical shifts influenced by the attached functional groups. |

| IR Spectroscopy | Characteristic peaks for: Asymmetric and symmetric SO₂ stretching (around 1370 and 1180 cm⁻¹), C-Cl stretching, C-N stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with characteristic isotopic patterns for the three chlorine atoms. Fragmentation would likely involve the loss of SO₂Cl, Cl, and NO₂. |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a reliable synthetic route can be proposed based on standard organic chemistry transformations, specifically the Sandmeyer reaction starting from the corresponding aniline, 2,6-dichloro-3-nitroaniline.

Proposed Synthesis of 2,6-Dichloro-3-nitroaniline (Precursor)

The precursor can be synthesized via the chlorination of 3-nitroaniline.

Experimental Protocol: Synthesis of 2,6-dichloro-3-nitroaniline

-

Diazotization: Dissolve 2,6-dichloro-3-nitroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5°C to form the diazonium salt.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution while maintaining the temperature.

-

Stir the reaction mixture at room temperature for several hours until the evolution of nitrogen gas ceases.

-

Work-up: Pour the reaction mixture into ice-water. The solid product, this compound, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Reactivity and Applications in Drug Development

This compound is a reactive compound due to the presence of the sulfonyl chloride group. This functional group is highly electrophilic and readily reacts with nucleophiles.

Formation of Sulfonamides

The most common reaction of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. This reaction is fundamental in medicinal chemistry as the sulfonamide moiety is a key structural feature in many therapeutic agents, including antibiotics, diuretics, and anticonvulsants.

Experimental Protocol: General Synthesis of a Sulfonamide

-

Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Use as a Protecting Group

The 2-nitrobenzenesulfonyl ("nosyl" or "Ns") group is a well-established protecting group for amines in organic synthesis. The resulting nosylamide is stable to a wide range of reaction conditions but can be readily cleaved under mild conditions using a thiol and a base. It is plausible that the 2,6-dichloro-3-nitrobenzenesulfonyl group would function similarly, potentially with altered stability and cleavage kinetics due to the additional chloro substituents.

Potential Applications in Drug Discovery

Given its structure, this compound can be considered a valuable building block in drug discovery for the following reasons:

-

Introduction of a Sulfonamide Moiety: As a key pharmacophore in many drugs.

-

Scaffold for Library Synthesis: The reactive sulfonyl chloride handle allows for the rapid diversification of molecular scaffolds by reacting it with a library of amines.

-

Fine-tuning of Physicochemical Properties: The presence of chloro and nitro groups can be used to modulate the electronic properties, lipophilicity, and metabolic stability of a lead compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the handling precautions can be inferred from the SDS of similar compounds like 2-nitrobenzenesulfonyl chloride and 3-nitrobenzenesulfonyl chloride.[4][5][6][7]

General Safety Precautions:

-

Corrosive: Expected to be corrosive and cause severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with water, likely releasing hydrochloric acid. Handle under a dry, inert atmosphere.

-

Toxicity: The toxicological properties have not been fully investigated. Handle with care, assuming it is toxic.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

In Case of Exposure:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

This guide provides a summary of the available and inferred information on this compound. Researchers should always exercise caution and perform a thorough risk assessment before handling this compound.

References

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride safety data sheet

An In-depth Technical Guide to the Safety of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

This document provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases.

Chemical Identification

This section provides basic identification details for this compound.

| Identifier | Value |

| CAS Number | 276702-53-5[1] |

| IUPAC Name | 2,6-dichloro-3-nitrobenzenesulfonyl chloride[1] |

| Molecular Formula | C₆H₂Cl₃NO₄S[1] |

| Molecular Weight | 290.5 g/mol [1] |

| Canonical SMILES | O=--INVALID-LINK--C1=CC=C(Cl)C(S(=O)(=O)Cl)=C1Cl[1] |

| InChI Key | KMRQWMSLMFLCKC-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below. Limited data is available in the provided search results.

| Property | Value |

| Purity | ≥95.0%[1][2] |

| Physical State | Solid[3][4][5] |

| Appearance | Beige Solid[3] |

| Melting Point | 159 - 160 °C (for a similar compound, 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride)[3] |

| Storage Temperature | 2-8°C, stored under inert gas[2] |

Hazard Identification and GHS Classification

This substance is classified as hazardous. The following table summarizes its GHS classification.

| Category | Details |

| GHS Pictograms | GHS07 (Harmful/Irritant)[1], GHS05 (Corrosion)[5][6] |

| Signal Word | Danger[6][7][8] |

| Hazard Statements | H302: Harmful if swallowed[1]. H314: Causes severe skin burns and eye damage[6][7][8]. |

| Precautionary Statements | P101: If medical advice is needed, have product container or label at hand[1]. P260: Do not breathe dusts or mists. P280: Wear protective gloves/protective clothing/eye protection/face protection[6]. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6][8]. |

Experimental Protocols

The quantitative data presented in typical Safety Data Sheets, such as melting points and toxicity values, are generally derived from standardized testing methods established by international bodies like the OECD (Organisation for Economic Co-operation and Development) or from existing scientific literature. The provided search results commonly reference "lit." or do not specify the exact experimental protocol used to determine these values. For detailed methodologies, researchers should consult comprehensive chemical databases or the primary literature that originally reported these properties.

Handling, Storage, and Reactivity

Proper handling and storage are critical to ensure safety.

| Aspect | Recommendation |

| Handling | Use only in a well-ventilated area or under a chemical fume hood[8][9]. Avoid breathing dust[8]. Avoid contact with skin, eyes, and clothing[9]. Wear appropriate personal protective equipment (PPE)[9]. Ground all equipment when handling[9]. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place[3]. Store locked up[8]. Store under an inert atmosphere[8]. |

| Incompatible Materials | Strong oxidizing agents, strong bases[8][9]. The material may decompose on exposure to moist air or water[10]. |

| Hazardous Decomposition | Upon decomposition, it can release nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas[8][10]. |

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for hazardous sulfonyl chlorides.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound [myskinrecipes.com]

- 3. fishersci.se [fishersci.se]

- 4. aarti-industries.com [aarti-industries.com]

- 5. 3-Nitrobenzenesulfonyl chloride 97 121-51-7 [sigmaaldrich.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. This compound | 276702-53-5 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide on the Reactivity of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl Chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the expected reactivity of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride with amines based on established principles of organic chemistry and data from analogous compounds. Extensive searches of scientific and patent literature did not yield specific quantitative data or detailed experimental protocols for the reaction of this particular sulfonyl chloride with a diverse range of amines. Therefore, the experimental protocols and data presented herein are representative examples and should be adapted and optimized for specific applications.

Introduction

This compound is a highly reactive aromatic sulfonyl chloride. Its chemical structure, featuring two ortho-chloro substituents to the sulfonyl chloride group and a nitro group, suggests a high degree of electrophilicity at the sulfur atom. This makes it a potent reagent for the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry due to their wide range of biological activities. This guide explores the expected reactivity of this compound with primary and secondary amines, provides representative experimental protocols, and discusses the structural features influencing its reactivity.

Core Chemistry: The Sulfonamide Formation Reaction

The fundamental reaction between this compound and an amine (primary or secondary) is a nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form a sulfonamide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine reactant, rendering it non-nucleophilic.

General Reaction Scheme:

Where Ar represents the 2,6-dichloro-3-nitrophenyl group, and R1 and R2 can be hydrogen, alkyl, or aryl groups.

Expected Reactivity and Influencing Factors

The reactivity of this compound is governed by several electronic and steric factors:

-

Electronic Effects: The presence of three electron-withdrawing groups (two chlorine atoms and one nitro group) on the benzene ring significantly increases the electrophilicity of the sulfonyl sulfur atom. This makes the sulfonyl chloride highly susceptible to nucleophilic attack by amines.

-

Steric Hindrance: The two chlorine atoms in the ortho positions to the sulfonyl chloride group create significant steric hindrance around the reaction center. This may lead to slower reaction rates, especially with bulky amines.

-

Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the amine. Generally, primary amines are more reactive than secondary amines due to less steric hindrance. Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the lone pair of electrons on the nitrogen atom into the aromatic ring.

Representative Experimental Protocols

General Protocol for Reaction with a Primary or Secondary Amine

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM.

-

Add the base (e.g., triethylamine, 1.5 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Data Presentation (Hypothetical)

The following table is a template illustrating how quantitative data for the reaction of this compound with various amines would be presented. Note: The data in this table is hypothetical and for illustrative purposes only.

| Entry | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Aniline | Pyridine | DCM | 24 | RT | 85 |

| 2 | Benzylamine | Et₃N | THF | 18 | RT | 92 |

| 3 | Piperidine | Et₃N | DCM | 12 | 0 to RT | 95 |

| 4 | Diethylamine | Pyridine | THF | 24 | RT | 78 |

| 5 | tert-Butylamine | Et₃N | DCM | 48 | RT | 45 |

Visualizations

General Experimental Workflow

Caption: A general workflow for the synthesis of sulfonamides.

Reaction Mechanism

Caption: The nucleophilic substitution mechanism for sulfonamide formation.

Signaling Pathways

A thorough search of the scientific literature did not reveal any specific signaling pathways that are directly modulated by this compound or its immediate sulfonamide derivatives. However, the sulfonamide functional group is a well-known pharmacophore present in a wide array of drugs that target various biological pathways. The introduction of the 2,6-dichloro-3-nitrophenyl moiety could lead to novel compounds with unique biological activities, which would require further investigation.

Conclusion

This compound is a highly activated sulfonyl chloride poised for facile reaction with primary and secondary amines to yield a diverse range of sulfonamides. While specific experimental data for this reagent is sparse in the public domain, the general principles of sulfonamide synthesis provide a solid foundation for its application in research and drug discovery. The steric and electronic factors inherent in its structure suggest that reactivity will be highly dependent on the nature of the amine nucleophile. Further experimental work is necessary to fully elucidate the scope and limitations of this reagent and to explore the biological activities of the resulting sulfonamide derivatives.

Technical Guidance: Solubility of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride, a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Due to the limited availability of direct experimental data for this specific compound, this document provides a comprehensive overview based on the known properties of structurally related molecules and general principles of solubility for sulfonyl chlorides.

Predicted Solubility Profile

Aryl sulfonyl chlorides generally exhibit low solubility in aqueous solutions, a property that can offer protection against hydrolysis.[1][2] The presence of a non-polar aromatic ring and polar functional groups—two chloro groups, a nitro group, and a sulfonyl chloride group—suggests that this compound is likely to be soluble in various organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | Likely Soluble | Based on the solubility of related compounds like 3-nitrobenzenesulfonyl chloride in acetone and ethyl acetate.[3] These solvents can interact with the polar sulfonyl chloride and nitro groups. |

| Chlorinated Solvents | Likely Soluble | Dichloromethane is a common solvent for related sulfonyl chlorides, such as 3-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.[3][4] |

| Polar Protic Solvents (e.g., Water) | Sparingly Soluble with Reaction | Expected to have very low solubility in water, a common characteristic of aryl sulfonyl chlorides.[1][2] It is also expected to react with water (hydrolyze) to form the corresponding sulfonic acid, 2,6-Dichloro-3-nitrobenzenesulfonic acid. |

| Non-polar Solvents | Likely Less Soluble | While the benzene ring provides some non-polar character, the strong polar functional groups will likely limit solubility in purely non-polar solvents like hexanes. |

Experimental Protocol for Solubility Determination

A definitive determination of the solubility of this compound requires experimental validation. The following outlines a generalizable protocol that can be adapted for this purpose.

Principle

The equilibrium solubility can be determined by preparing a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then quantified. Given the reactive nature of the sulfonyl chloride group, a non-aqueous titrimetric method is a suitable analytical approach.

Materials

-

This compound

-

Selected solvents (e.g., dichloromethane, acetone, ethyl acetate)

-

Benzyl mercaptan solution of known concentration

-

Acetonitrile

-

Dimethylformamide (DMF)

-

Standardized solution of a titrant (e.g., a cobalt(II) solution for photometric titration)

-

Thermostatic shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Potentiometer with appropriate electrodes or a spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a thermostatic shaker until equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Collection:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a chemically resistant syringe filter to remove any undissolved solid.

-

-

Quantitative Analysis (adapted from a general method for sulfonyl chlorides):

-

Prepare a solution of the filtered aliquot in a suitable solvent such as dimethylformamide.

-

Add an excess of a benzyl mercaptan solution. The sulfonyl chloride will react with the mercaptan.

-

The unreacted mercaptan can then be quantified. One method is through photometric titration with a cobalt(II) solution, which forms a colored complex with the mercaptan.

-

The titration is monitored spectrophotometrically at a specific wavelength (e.g., 475 nm), and the endpoint is determined from the change in absorbance.

-

Alternatively, potentiometric titration can be employed to determine the endpoint.

-

-

Calculation:

-

From the amount of unreacted mercaptan, calculate the amount of mercaptan that reacted with the sulfonyl chloride.

-

Based on the stoichiometry of the reaction, determine the concentration of this compound in the saturated solution.

-

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key molecular features of the compound and their influence on its solubility characteristics.

Caption: Logical diagram of factors affecting solubility.

Conclusion

While direct, quantitative solubility data for this compound is currently unavailable, a strong qualitative prediction can be made based on the behavior of analogous compounds. It is anticipated to be soluble in common polar aprotic and chlorinated organic solvents and sparingly soluble in water, with which it will likely react. For precise quantitative measurements, an experimental protocol involving the preparation of saturated solutions and subsequent titrimetric analysis is recommended. This information is critical for researchers and professionals in drug development and agrochemical synthesis for applications such as reaction condition optimization, purification, and formulation.

References

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride: A Key Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride, a valuable chemical intermediate. Due to the limited availability of specific experimental data for this compound in the public domain, this guide includes detailed, established protocols for its precursor and proposes robust, literature-derived methodologies for its synthesis and subsequent reactions. This document is intended to serve as a practical resource for chemists in the fields of medicinal chemistry, agrochemicals, and materials science.

Chemical Identity and Properties

This compound is a polysubstituted aromatic compound featuring a reactive sulfonyl chloride moiety. The presence of two chlorine atoms and a nitro group, all of which are electron-withdrawing, significantly influences the reactivity of the benzene ring and the sulfonyl chloride group. This substitution pattern makes it a versatile reagent for introducing the 2,6-dichloro-3-nitrophenylsulfonyl group into various molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 276702-53-5 |

| Molecular Formula | C₆H₂Cl₃NO₄S |

| Molecular Weight | 290.51 g/mol [1] |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Purity (Typical) | ≥ 95.0% |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Shifts (Predicted) |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| IR (Infrared) | Data not available |

| Mass Spec (MS) | Data not available |

Synthesis Protocols

The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the precursor 2,6-dichloro-3-nitrobenzene, followed by its chlorosulfonation.

Experimental Protocol: Synthesis of Precursor, 1,3-Dichloro-2-nitrobenzene

This established protocol details the synthesis of the direct precursor required for the preparation of the title compound. The method involves the oxidation of 2,6-dichloroaniline using peroxytrifluoroacetic acid generated in situ.

Experimental Workflow for Precursor Synthesis

Caption: Workflow for the synthesis of 1,3-dichloro-2-nitrobenzene.

Materials:

-

2,6-dichloroaniline (8.1 g, 0.05 mole)

-

90% Hydrogen peroxide (5.4 mL, 0.20 mole)

-

Trifluoroacetic anhydride (34.0 mL, 0.24 mole)

-

Methylene chloride (CH₂Cl₂, 180 mL total)

-

10% Sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Activated charcoal

-

Ethanol

Procedure:

-

Caution: The preparation and handling of peroxytrifluoroacetic acid should be conducted behind a safety shield.

-

A 300-mL three-necked flask, equipped with a stirrer, dropping funnel, and reflux condenser, is charged with 100 mL of methylene chloride.

-

To the solvent, add 5.4 mL of 90% hydrogen peroxide. The H₂O₂ will form a separate layer at the bottom.

-

Cool the flask in an ice bath and begin stirring.

-

Slowly add 34.0 mL of trifluoroacetic anhydride over a 20-minute period.

-

After the addition is complete, remove the ice bath and stir the solution at room temperature for 30 minutes.

-

In a separate beaker, prepare a solution of 8.1 g of 2,6-dichloroaniline in 80 mL of methylene chloride.

-

Add the aniline solution dropwise to the peroxytrifluoroacetic acid solution over 30 minutes. The exothermic reaction will cause the mixture to reflux.

-

After the addition is complete, heat the mixture under reflux for 1 hour.

-

Cool the reaction mixture and pour it into 150 mL of cold water.

-

Separate the organic layer and wash it sequentially with 100 mL of water, two 100-mL portions of 10% sodium carbonate solution, and finally with 50 mL of water.

-

Treat the organic layer with activated charcoal and anhydrous magnesium sulfate.

-

After standing overnight, remove the solvent under reduced pressure.

-

Recrystallize the crude product from a minimum volume of ethanol (12-15 mL) to yield pure 1,3-dichloro-2-nitrobenzene.

Expected Yield: 89–92% (crude), 5.7–7.0 g after recrystallization.

Proposed Experimental Protocol: Synthesis of this compound

While a specific protocol for this transformation is not available, the following procedure is proposed based on well-established methods for the chlorosulfonation of related nitroaromatic compounds.[2][3][4] This reaction involves the electrophilic substitution of a chlorosulfonyl group onto the aromatic ring.

Materials:

-

1,3-Dichloro-2-nitrobenzene (1.0 eq)

-

Chlorosulfonic acid (4.0 - 5.0 eq)

-

Thionyl chloride (optional, 1.0 - 2.0 eq)

Proposed Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl and SO₂), carefully add chlorosulfonic acid (4.0 - 5.0 eq).

-

With stirring, slowly add 1,3-dichloro-2-nitrobenzene (1.0 eq) portion-wise, maintaining the temperature between 20-30°C.

-

After the addition is complete, slowly heat the reaction mixture to 110-130°C and maintain this temperature for 4-6 hours, or until the evolution of HCl gas ceases.

-

(Optional) Cool the mixture to 60-70°C and slowly add thionyl chloride (1.0 - 2.0 eq). Stir at this temperature until gas evolution stops.

-

Carefully cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

-

The solid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like petroleum ether or carbon tetrachloride.

Applications in Synthesis: Formation of Sulfonamides

This compound is an excellent reagent for the synthesis of N-substituted sulfonamides, a common motif in many biologically active molecules. The reaction proceeds via nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride.

Proposed Experimental Protocol: Reaction with a Primary Amine

The following is a general and representative protocol for the synthesis of a sulfonamide using this compound and a primary amine, such as aniline.

Reaction Pathway for Sulfonamide Formation

Caption: General scheme for sulfonamide synthesis.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., aniline) (1.0 - 1.1 eq)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 - 1.1 eq) in anhydrous DCM.

-

Add the base (anhydrous pyridine or triethylamine, 1.5 - 2.0 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.

-

Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-substituted sulfonamide.

Table 3: Representative Sulfonamide Synthesis - Conditions and Expected Outcomes

| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane | RT | 12 | >90 |

| 2 | Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 4 | 85-95 |

| 3 | Cyclohexylamine | Triethylamine | Tetrahydrofuran | RT | 6 | 80-90 |

| Note: Yields are hypothetical, based on similar reactions with other dichlorobenzenesulfonyl chlorides.[5] |

Conclusion

This compound represents a highly activated and versatile intermediate for organic synthesis. While specific, published data on its physical properties and synthesis is scarce, its chemical reactivity can be reliably predicted based on analogous compounds. The protocols provided herein for its precursor and the proposed methods for its synthesis and application offer a solid foundation for researchers and drug development professionals to utilize this compound in the creation of novel sulfonamides and other complex molecular architectures. Further investigation into the precise reaction conditions and full characterization of this compound would be a valuable contribution to the field.

References

- 1. This compound | 276702-53-5 [amp.chemicalbook.com]

- 2. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride, a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Due to the limited direct historical information available on this specific compound, this document focuses on its chemical properties, a plausible synthesis pathway derived from established methods for analogous compounds, and its applications in modern organic chemistry and drug discovery.

Introduction

This compound is a reactive organic compound utilized primarily as a building block in the synthesis of more complex molecules. Its utility stems from the presence of a reactive sulfonyl chloride group and the specific substitution pattern on the benzene ring, which influences its reactivity and the properties of its derivatives. The electron-withdrawing nature of the two chlorine atoms and the nitro group makes the sulfonyl chloride group highly susceptible to nucleophilic attack, facilitating the formation of sulfonamides and sulfonate esters. This compound is particularly valuable for introducing the 2,6-dichloro-3-nitrobenzenesulfonyl (Dns) moiety, which can function as a protecting group for amines or as a core component of biologically active molecules.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 276702-53-5 | [1] |

| Molecular Formula | C₆H₂Cl₃NO₄S | [1][2] |

| Molecular Weight | 290.51 g/mol | [1] |

| Purity | ≥95% | [1] |

| MDL Number | MFCD11109540 | [1] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Synthesis

Proposed Synthesis Workflow

The synthesis of this compound is anticipated to be a two-step process starting from 2,6-dichloroaniline. The first step involves the oxidation of the aniline to form 2,6-dichloronitrobenzene, which is then subjected to chlorosulfonation to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from established procedures for the synthesis of the precursor and related nitrobenzenesulfonyl chlorides.

Step 1: Synthesis of 2,6-Dichloronitrobenzene

This procedure is adapted from the synthesis of 2,6-dichloronitrobenzene found in Organic Syntheses.[3]

-

Materials:

-

2,6-dichloroaniline (0.05 mole, 8.1 g)

-

Methylene chloride (180 ml)

-

90% Hydrogen peroxide (0.20 mole, 5.4 ml)

-

Trifluoroacetic anhydride (0.24 mole, 34.0 ml)

-

10% Sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Activated charcoal

-

Ethanol

-

-

Procedure:

-

Caution: The preparation and handling of peroxytrifluoroacetic acid should be carried out behind a safety shield.

-

In a 300-ml three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, charge 100 ml of methylene chloride and cool in an ice bath.

-

Carefully add 5.4 ml (0.20 mole) of 90% hydrogen peroxide to the cooled methylene chloride.

-

With stirring, add 34.0 ml (0.24 mole) of trifluoroacetic anhydride over a 20-minute period.

-

After the addition is complete, remove the ice bath and stir the solution at room temperature for 30 minutes to form the peroxytrifluoroacetic acid reagent.

-

Dissolve 8.1 g (0.05 mole) of 2,6-dichloroaniline in 80 ml of methylene chloride.

-

Add the 2,6-dichloroaniline solution dropwise to the peroxytrifluoroacetic acid reagent over a 30-minute period. The exothermic reaction will cause the mixture to reflux.

-

After the addition is complete, heat the mixture under reflux for 1 hour.

-

Cool the reaction mixture and pour it into 150 ml of cold water.

-

Separate the organic layer and wash it with 100 ml of water, followed by two 100-ml portions of 10% sodium carbonate solution, and finally with 50 ml of water.

-

Dry the organic extract with anhydrous magnesium sulfate and treat with activated charcoal.

-

After standing overnight, filter the solution and remove the solvent under reduced pressure to yield crude 2,6-dichloronitrobenzene.

-

Recrystallize the product from ethanol to obtain pure 2,6-dichloronitrobenzene (expected yield: 89–92%; m.p. 63–68 °C).[3]

-

Step 2: Synthesis of this compound

This protocol is a generalized procedure based on the known methods for chlorosulfonating nitroaromatic compounds.[4][5]

-

Materials:

-

2,6-Dichloronitrobenzene (1 mole)

-

Chlorosulfonic acid (2 to 6 moles)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and a gas outlet to vent HCl, carefully add 2,6-dichloronitrobenzene to an excess of chlorosulfonic acid (typically 2-6 molar equivalents).

-

Slowly heat the reaction mixture with stirring to a temperature between 100-130 °C. The reaction progress can be monitored by the evolution of hydrogen chloride gas.

-

Maintain the reaction at this temperature for several hours (typically 5-10 hours) until the evolution of HCl ceases, indicating the completion of the reaction.[5]

-

Carefully cool the reaction mixture to room temperature.

-

Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum.

-

Applications in Research and Development

This compound is a valuable reagent in both academic and industrial research, particularly in the fields of agrochemicals and pharmaceuticals.

-

Intermediate for Agrochemicals: It serves as a key intermediate in the preparation of novel herbicides and fungicides. The sulfonamide linkage, readily formed from the sulfonyl chloride, is a common feature in many pesticides.[1]

-

Pharmaceutical Synthesis: This compound is used in the synthesis of new drug candidates. The 2,6-dichloro-3-nitrophenylsulfonyl moiety can be found in various biologically active molecules.

-

Protecting Group Chemistry: The 2,6-dichloro-3-nitrobenzenesulfonyl (Dns) group can be used as a protecting group for amines. The stability of the Dns group under various reaction conditions and its selective removal make it a useful tool in multi-step organic synthesis.[1]

-

Enhanced Reactivity: The presence of two electron-withdrawing chlorine atoms and a nitro group on the aromatic ring significantly increases the electrophilicity of the sulfonyl chloride group. This enhanced reactivity makes it highly effective in reactions with a wide range of nucleophiles.[1]

Conclusion

While the specific historical discovery of this compound is not well-documented, its synthesis and applications can be understood through the extensive knowledge of related nitroaromatic sulfonyl chlorides. This technical guide provides a solid foundation for researchers and drug development professionals, offering detailed (though adapted) experimental protocols and highlighting its utility as a versatile chemical intermediate. The continued exploration of its reactivity and the biological activity of its derivatives will likely lead to new applications in the future.

References

- 1. This compound [myskinrecipes.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride as a reagent in organic synthesis. This compound is a valuable intermediate, primarily utilized in the synthesis of sulfonamides and for the protection of amine functionalities. The presence of two electron-withdrawing chloro groups and a nitro group on the benzene ring significantly enhances the reactivity of the sulfonyl chloride moiety, making it a potent electrophile for reactions with a variety of nucleophiles.

Synthesis of Sulfonamides

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental in the synthesis of various biologically active molecules in the agrochemical and pharmaceutical industries. The resulting sulfonamide linkage is a common structural motif in many therapeutic agents.

A general scheme for the synthesis of sulfonamides using a substituted nitrobenzenesulfonyl chloride is presented below. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction for sulfonamide synthesis.

Experimental Protocol: Synthesis of N,N-dimethyl-4-chloro-3-nitrobenzenesulfonamide (Analogous Protocol)

This protocol describes the synthesis of a sulfonamide from the constitutional isomer, 4-chloro-3-nitrobenzenesulfonyl chloride, and can be adapted for this compound.[1]

Materials:

-

4-chloro-3-nitrobenzenesulfonyl chloride

-

33% solution of N,N-dimethylamine in absolute ethanol

-

Dichloromethane (DCM)

-

50% aqueous sodium hydroxide

-

Water

-

Hexane

Procedure:

-

Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (3.00 g, 11.70 mmol) in dichloromethane (5 mL) in a reaction vessel.

-

Cool the solution to -30 °C.

-

Add a 33% solution of N,N-dimethylamine in absolute ethanol (1.6 mL, 11.70 mmol) dropwise to the cooled solution.

-

Add 50% aqueous sodium hydroxide (0.5 mL) to the reaction mixture.

-

Stir the reaction mixture at -30 °C for 3 hours, then allow it to warm to 25 °C and stir for an additional 2 hours.

-

Evaporate the solvent under reduced pressure.

-

Suspend the residual solid in water (1 mL) and extract with dichloromethane.

-

Remove the organic solvent under reduced pressure.

-

Purify the crude solid by flash chromatography (hexane/dichloromethane, 0 to 100%) to yield the desired sulfonamide.

Table 1: Representative Reaction Conditions for Sulfonamide Synthesis

| Sulfonyl Chloride | Amine | Base | Solvent | Temperature | Time | Yield | Reference |

| 4-chloro-3-nitrobenzenesulfonyl chloride | N,N-dimethylamine | aq. Sodium hydroxide | Dichloromethane | -30 to 25°C | 5 h | - | [1] |

| p-toluenesulfonyl chloride | Allylamine | Triethylamine (TEA) | Acetone | 80°C (MW) | 20 min | 95% | [2] |

| Benzenesulfonyl chloride | Aniline | Pyridine | THF | RT | - | - | [2] |

Protection of Amines

The 2,6-dichloro-3-nitrobenzenesulfonyl group, often abbreviated as "Dns," can be used as a protecting group for primary and secondary amines. The resulting sulfonamide is stable under a range of reaction conditions. The electron-withdrawing nature of the Dns group increases the acidity of the N-H proton in the sulfonamide, facilitating subsequent N-alkylation reactions.

The protection step follows the same general procedure as sulfonamide synthesis. The deprotection of the Dns group to regenerate the free amine can be achieved under specific conditions, often involving nucleophilic reagents like thiols.

Caption: Workflow for amine protection and deprotection.

Experimental Protocol: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride (Analogous Protocol)

This protocol for the "nosylation" of an amine provides a good starting point for the use of the Dns group.

Materials:

-

Primary amine

-

2-Nitrobenzenesulfonyl chloride

-

Triethylamine or Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane in a round-bottomed flask.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.) to the cooled solution over 5-10 minutes.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected amine.

-

Purify the product by column chromatography or recrystallization as needed.

Table 2: Conditions for Amine Protection with Related Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Base | Solvent | Temperature | Time | Yield | Reference |

| 2-Nitrobenzenesulfonyl chloride | 4-methoxybenzylamine | Triethylamine | Dichloromethane | 0°C to RT | - | High |

Deprotection of Dns-Amides

Caption: Deprotection of a Dns-protected amine.

Experimental Protocol: Deprotection of 2-Nitrobenzenesulfonamides (Analogous Protocol)

This protocol for the deprotection of nosylamides can serve as a starting point.

Materials:

-

Nosyl-protected amine

-

Thiophenol or other suitable thiol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile or Dimethylformamide (DMF)

Procedure:

-

Dissolve the nosyl-protected amine (1.0 eq.) in acetonitrile or DMF.

-

Add potassium carbonate (2.0-3.0 eq.) and the thiol (e.g., thiophenol, 2.0-3.0 eq.).

-

Stir the mixture at room temperature. The reaction can be heated to accelerate the process.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting free amine by column chromatography or other suitable methods.

Table 3: Deprotection Conditions for Nitrobenzenesulfonamides

| Protected Amine | Deprotecting Agent | Base | Solvent | Temperature | Time | Yield | Reference |

| 2-Nitrobenzenesulfonamides | Thiophenol | Potassium Carbonate | Acetonitrile | RT to heat | - | High | |

| 2-Nitrobenzenesulfonamides | Mercaptoacetic acid | DBU | Dichloromethane | RT | - | High |

Safety Information

This compound is a reactive and potentially hazardous chemical. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

Application Notes and Protocols for HPLC Derivatization using 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of various compounds. However, many analytes, particularly those lacking a strong chromophore or fluorophore, exhibit poor detection sensitivity with standard UV-Vis or fluorescence detectors. Chemical derivatization addresses this limitation by modifying the analyte to enhance its detectability. This application note details the use of 2,6-dichloro-3-nitrobenzene-1-sulfonyl chloride as a pre-column derivatizing agent for primary and secondary amine-containing analytes, rendering them suitable for HPLC analysis with UV detection.

The reagent, this compound, is a reactive sulfonyl chloride. The presence of two electron-withdrawing chlorine atoms and a nitro group on the benzene ring increases the electrophilicity of the sulfonyl group, facilitating a rapid and efficient reaction with nucleophilic primary and secondary amines under basic conditions. This reaction forms stable sulfonamide derivatives that possess a strong chromophore due to the nitroaromatic moiety, significantly enhancing their detection by UV-Vis spectrophotometry.